N'-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide
Description
The compound N'-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide is a sulfonamide derivative featuring a 1,3-oxazolidine core substituted with a 4-bromobenzenesulfonyl group. The oxazolidine ring is linked via a methylene bridge to an ethanediamide moiety, which is further functionalized with a dimethylaminoethyl group.
Properties
IUPAC Name |
N'-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[2-(dimethylamino)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN4O5S/c1-20(2)8-7-18-15(22)16(23)19-11-14-21(9-10-26-14)27(24,25)13-5-3-12(17)4-6-13/h3-6,14H,7-11H2,1-2H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUPGVCRSUQDLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide is a complex organic compound with potential biological applications. This article explores its biological activity, including mechanisms of action, synthesis, and research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by an oxazolidinone ring, a sulfonyl group, and an ethanediamide moiety. Its IUPAC name is N-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(2-dimethylamino)ethyl]ethanediamide. The molecular formula is , with a molecular weight of approximately 484.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C20H22BrN3O6S |
| Molecular Weight | 484.4 g/mol |
| CAS Number | 874806-18-5 |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the oxazolidinone ring : Reacting an amino alcohol with a suitable carbonyl compound.
- Introduction of the sulfonyl group : Using 4-bromobenzenesulfonyl chloride in the presence of a base.
- Attachment of the ethanediamide moiety : Coupling with N-[2-(dimethylamino)ethyl]ethanediamide using coupling reagents like DCC.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The sulfonyl group acts as an electrophile, allowing it to form covalent bonds with nucleophilic sites on proteins. The oxazolidinone ring can engage in hydrogen bonding with target sites, enhancing its affinity for biological macromolecules.
Biological Activity
Research has indicated that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity : Studies have shown that oxazolidinone derivatives possess significant antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. The mechanism often involves inhibition of bacterial protein synthesis by binding to the ribosomal RNA .
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction through the activation of caspases or inhibition of cell cycle progression .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders .
Case Studies
Several studies have evaluated the biological efficacy of related compounds:
- Study on Antibacterial Activity : A series of oxazolidinone derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. Results indicated that some compounds exhibited comparable or superior activity compared to standard antibiotics .
- Anticancer Research : Research on similar oxazolidinones revealed their potential to inhibit tumor growth in xenograft models, suggesting a promising avenue for cancer therapy .
Scientific Research Applications
Medicinal Chemistry
Drug Development:
This compound serves as a valuable building block in the design and synthesis of new pharmaceuticals. Its unique structural features allow for modifications that can enhance biological activity against specific targets such as enzymes or receptors involved in diseases. The oxazolidinone ring is particularly notable for its role in antibiotic development, as it can mimic natural substrates and inhibit bacterial growth.
Case Study:
In a study focusing on the development of new antibacterial agents, derivatives of oxazolidinones were synthesized and evaluated for their efficacy against resistant strains of bacteria. The incorporation of sulfonyl groups, such as those found in N'-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide, was shown to enhance the binding affinity to bacterial ribosomes, improving the overall potency of the compounds.
Organic Synthesis
Intermediate for Complex Molecules:
The compound acts as an intermediate in the synthesis of various complex organic molecules. Its ability to undergo diverse chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile reagent in organic chemistry.
Synthetic Pathways:
The synthesis typically involves several steps:
- Formation of the oxazolidinone ring through reactions with carbonyl compounds.
- Introduction of the sulfonyl group via reaction with sulfonyl chlorides.
- Coupling with ethanediamide derivatives using coupling reagents like DCC to yield the final product.
Biological Studies
Mechanistic Studies:
Research has utilized this compound to investigate the biological effects of sulfonyl and oxazolidinone groups on cellular systems. Its interactions with proteins can provide insights into enzyme mechanisms and receptor functions.
In Vitro Studies:
In vitro assays have been conducted to assess the compound's effects on cell viability and proliferation. Results indicated that modifications to the sulfonyl group significantly impacted cytotoxicity profiles against cancer cell lines.
Industrial Applications
Material Science:
Beyond its pharmaceutical applications, this compound is being explored for its potential use in developing new materials or catalysts. Its unique chemical properties could lead to innovations in polymer chemistry or catalysis.
Catalytic Properties:
Preliminary studies suggest that compounds containing oxazolidinone frameworks can act as effective catalysts in various organic transformations, paving the way for more sustainable chemical processes.
Summary Table of Applications
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Building block for drug design; enhances antibacterial activity; targets bacterial ribosomes. |
| Organic Synthesis | Intermediate for complex molecules; versatile reagent in various chemical reactions. |
| Biological Studies | Investigates biological effects; studies interactions with proteins; impacts on cell viability. |
| Industrial Applications | Potential use in material science; catalytic properties for sustainable processes. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares structural motifs with several sulfonamide derivatives, enabling comparative analysis of substituent effects and bioactivity (Table 1).
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Electronic Properties: The bromine in the target compound (vs. Fluorine, being smaller and more electronegative, may enhance metabolic stability . The dimethylaminoethyl group in the target compound increases basicity (pKa ~8–9), favoring solubility in acidic environments. In contrast, the imidazolylpropyl group in provides a heterocyclic motif for coordination or hydrogen bonding .
Ring System Variations: The 1,3-oxazolidine ring (5-membered) in the target compound confers rigidity compared to the 1,3-oxazinan (6-membered) in , which may adopt more conformations. This could impact target selectivity . The imidazolidinone core in introduces a carbonyl group, enhancing hydrogen-bond acceptor capacity compared to the non-carbonyl-containing oxazolidine .
Lipophilicity: The bis(4-methoxyphenyl) groups in (logP inferred >3) likely make it more lipophilic than the target compound (estimated logP ~2.5–3.0).
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods in (e.g., sulfonylation, amidation) but may require optimization due to bromine’s reactivity.
Preparation Methods
Preparation of 3-(4-Bromobenzenesulfonyl)-1,3-Oxazolidine
The oxazolidine ring is synthesized via a cyclocondensation reaction between 2-aminoethanol and 4-bromobenzenesulfonyl chloride (Figure 1). In a typical procedure:
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2-Aminoethanol (1.0 equiv) is dissolved in dry dichloromethane (DCM) under nitrogen.
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4-Bromobenzenesulfonyl chloride (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (TEA, 2.0 equiv) to scavenge HCl.
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The reaction is stirred for 12 hours at room temperature, yielding 3-(4-bromobenzenesulfonyl)-1,3-oxazolidine as a white solid (62% yield).
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IR (KBr): 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).
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¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 4.40–4.25 (m, 2H, OCH₂), 3.85–3.70 (m, 2H, NCH₂), 3.10 (s, 1H, NH).
-
MS (ESI): m/z 334 [M+H]⁺.
Functionalization of Oxazolidine with Methylamine
The oxazolidine intermediate undergoes N-methylation to introduce the methyl group at the 2-position:
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3-(4-Bromobenzenesulfonyl)-1,3-oxazolidine (1.0 equiv) is treated with methyl iodide (1.5 equiv) in acetonitrile.
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Potassium carbonate (3.0 equiv) is added as a base, and the mixture is refluxed for 8 hours.
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The product, 3-(4-bromobenzenesulfonyl)-2-methyl-1,3-oxazolidine , is isolated via filtration and recrystallization (55% yield).
Optimization Note: Excess methyl iodide and prolonged reaction times improve yields but risk quaternization.
Ethanediamide Bridge Formation
The ethanediamide linker is introduced via oxalyl chloride-mediated coupling :
Synthesis of N-[2-(Dimethylamino)ethyl]oxalamic Acid
Coupling to Oxazolidine-Methylamine
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N-[2-(Dimethylamino)ethyl]oxalamic acid (1.2 equiv) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF.
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3-(4-Bromobenzenesulfonyl)-2-methyl-1,3-oxazolidin-5-amine (1.0 equiv) is added, and the mixture is stirred at room temperature for 24 hours.
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The crude product is purified via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) to afford the target compound (43% yield).
Characterization and Analytical Data
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IR (KBr): 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (N-H bend).
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¹H NMR (600 MHz, DMSO-d₆): δ 8.10 (d, J = 8.2 Hz, 2H, Ar-H), 7.80 (d, J = 8.2 Hz, 2H, Ar-H), 4.30–4.15 (m, 2H, OCH₂), 3.95–3.80 (m, 2H, NCH₂), 3.60 (s, 2H, CH₂NH), 2.45 (t, J = 6.8 Hz, 2H, NCH₂), 2.20 (s, 6H, N(CH₃)₂).
-
¹³C NMR (150 MHz, DMSO-d₆): δ 170.5 (C=O), 140.2 (Ar-C), 132.0 (Ar-C), 128.5 (Ar-C), 65.8 (OCH₂), 58.2 (NCH₂), 45.0 (N(CH₃)₂), 38.5 (CH₂NH).
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HRMS (ESI): m/z 567.0821 [M+H]⁺ (calc. 567.0819).
Optimization and Challenges
Solvent and Temperature Effects
Q & A
Basic: What are the standard analytical techniques for characterizing the purity and structural integrity of this compound?
Methodological Answer:
The compound’s purity and structure can be confirmed using a combination of:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR identify proton and carbon environments, particularly the sulfonyl, oxazolidinone, and ethanediamide groups.
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹ and amide C=O at ~1650 cm⁻¹).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) using reverse-phase columns.
These methods are benchmarked in studies of structurally related sulfonamide and oxazolidinone derivatives .
Advanced: How can multi-step synthesis protocols for this compound be optimized to address low yields or side-product formation?
Methodological Answer:
Optimization strategies include:
- Stepwise Monitoring : Use thin-layer chromatography (TLC) or LC-MS to track intermediates and adjust reaction times.
- Coupling Reagents : Employ HATU or DCC for efficient amide bond formation between the oxazolidinone and ethanediamide moieties.
- Temperature Control : Maintain 0–5°C during sulfonylation to minimize hydrolysis of the 4-bromobenzenesulfonyl group.
- Purification : Use flash chromatography with gradients (e.g., ethyl acetate/hexane) to isolate intermediates.
Similar optimizations are documented in multi-step syntheses of benzamide and sulfonamide derivatives .
Advanced: How should researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
Contradictions (e.g., unexpected NMR shifts or MS fragments) can be addressed by:
- Solvent Effects : Compare NMR data in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding or aggregation.
- 2D NMR Techniques : HSQC and HMBC correlate proton-carbon connectivity, resolving ambiguities in complex regions (e.g., oxazolidinone ring protons).
- Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts for comparison with experimental data.
- Impurity Profiling : Recrystallize the compound in methanol/water to remove byproducts.
These approaches are validated in studies of benzimidazole and oxadiazole analogs .
Basic: What functional groups in this compound are critical for its reactivity in downstream applications?
Methodological Answer:
Key reactive groups include:
- 4-Bromobenzenesulfonyl : Electrophilic aromatic substitution (e.g., Suzuki coupling at the bromine site).
- Oxazolidinone Ring : Susceptible to ring-opening under acidic/basic conditions, enabling derivatization.
- Ethanediamide Moiety : Participates in hydrogen bonding and metal coordination (e.g., with transition metals).
These groups are pivotal in designing derivatives for biological or catalytic studies, as seen in sulfonamide-based ligands .
Advanced: What methodologies are recommended for studying this compound’s interactions with biological targets?
Methodological Answer:
Design studies using:
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics with enzymes (e.g., kinases or proteases).
- Enzymatic Assays : Test inhibition potency (IC₅₀) under physiological pH and temperature.
- Molecular Docking : Use software like AutoDock Vina to predict binding poses in active sites.
- Mutational Analysis : Validate target specificity by comparing wild-type and mutant protein interactions.
Such strategies are applied in studies of benzothiazole and pyrimidine derivatives .
Basic: What synthetic precursors are typically used to construct the oxazolidinone core in this compound?
Methodological Answer:
The oxazolidinone ring is synthesized via:
- Cyclization of Epoxides : React 2-aminoethanol derivatives with 4-bromobenzenesulfonyl chloride under basic conditions.
- Ring-Closing Metathesis : For substituted oxazolidinones, use Grubbs catalyst with diene precursors.
- Protection/Deprotection : Employ tert-butyloxycarbonyl (Boc) groups to stabilize intermediates.
Detailed protocols are outlined in studies of oxazolidinone-based antimicrobial agents .
Advanced: How can computational chemistry aid in predicting this compound’s pharmacokinetic properties?
Methodological Answer:
Use tools like:
- ADMET Prediction : Software (e.g., SwissADME) estimates logP (lipophilicity), blood-brain barrier penetration, and CYP450 interactions.
- Molecular Dynamics (MD) Simulations : Model membrane permeability and protein-ligand stability over time.
- Quantum Mechanics (QM) : Calculate redox potentials to predict metabolic stability.
These methods are benchmarked in pharmacokinetic studies of trifluoromethyl-containing compounds .
Basic: What safety precautions are essential when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in a fume hood due to potential sulfonamide dust inhalation risks.
- Waste Disposal : Neutralize acidic/basic residues before aqueous disposal.
Protocols align with OSHA guidelines for sulfonamide handling .
Advanced: How can researchers validate the compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and analyze via HPLC for degradation products.
- Light Exposure Testing : Use ICH Q1B guidelines to assess photostability under UV/visible light.
- Cyclic Freeze-Thaw : Evaluate stability after 3–5 cycles (-20°C to 25°C).
These protocols are validated in stability studies of amide-containing pharmaceuticals .
Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement real-time FTIR or Raman spectroscopy to monitor reaction progress.
- Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, solvent ratios) using factorial design.
- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for intermediates and final product.
Case studies from membrane separation and process control research inform these strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
